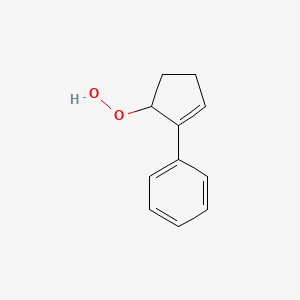
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl is an organic compound with the molecular formula C11H12O2 It is a derivative of cyclopentenone, featuring a hydroperoxide group attached to a phenyl-substituted cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl can be achieved through several methods. One common approach involves the oxidation of 2-phenyl-2-cyclopenten-1-ol using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the hydroperoxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group, yielding 2-phenyl-2-cyclopenten-1-ol.
Substitution: The compound can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides, and oxygen in the presence of catalysts such as transition metal complexes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of peroxides or epoxides.
Reduction: Formation of 2-phenyl-2-cyclopenten-1-ol.
Substitution: Formation of substituted cyclopentenes with various functional groups.
Scientific Research Applications
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oxygenated compounds.
Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects on cellular pathways are mediated by these oxidative modifications, which can influence signaling cascades and gene expression.
Comparison with Similar Compounds
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl can be compared with other similar compounds, such as:
Cyclopentenone: Lacks the hydroperoxide group but shares the cyclopentene ring structure.
2-Phenyl-2-cyclopenten-1-ol: Contains a hydroxyl group instead of a hydroperoxide group.
Cyclopentenone derivatives: Various derivatives with different substituents on the cyclopentene ring.
The uniqueness of this compound lies in its hydroperoxide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
61077-29-0 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(5-hydroperoxycyclopenten-1-yl)benzene |
InChI |
InChI=1S/C11H12O2/c12-13-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-7,11-12H,4,8H2 |
InChI Key |
LTJABKKBFWMXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=C1)C2=CC=CC=C2)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
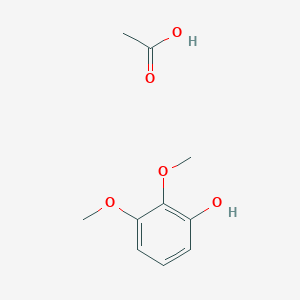
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
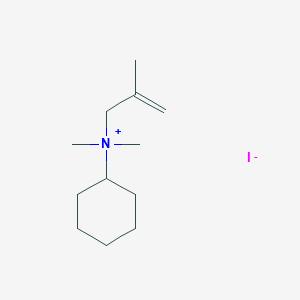
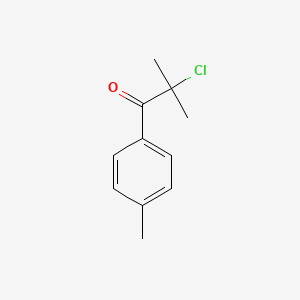

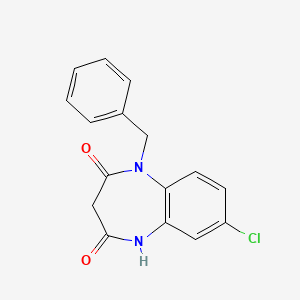



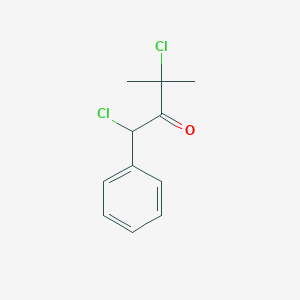

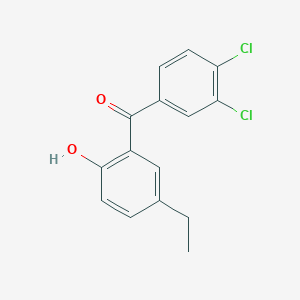
![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
